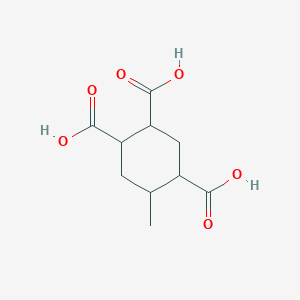
3-acetyl-7-chloroquinolin-4(1H)-one
描述
3-acetyl-7-chloroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-7-chloroquinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.
Acetylation: The 7-chloroquinoline undergoes acetylation at the third position using acetic anhydride in the presence of a catalyst such as aluminum chloride.
Cyclization: The intermediate product is then cyclized to form the final compound, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 3-acetyl-7-chloroquinolin-4(1H)-one can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the seventh position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3-hydroxy-7-chloroquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: 3-acetyl-7-chloroquinolin-4(1H)-one is used as a building block in organic synthesis, particularly in the development of new quinoline-based compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimalarial agent and in the treatment of other infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-acetyl-7-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
7-chloroquinoline: Lacks the acetyl group at the third position.
3-acetylquinoline: Lacks the chlorine atom at the seventh position.
4-hydroxyquinoline: Has a hydroxyl group instead of a ketone at the fourth position.
Uniqueness: 3-acetyl-7-chloroquinolin-4(1H)-one is unique due to the presence of both the acetyl group at the third position and the chlorine atom at the seventh position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-acetyl-7-chloro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-4-7(12)2-3-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSSLTZHSEKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)
![3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3276970.png)
